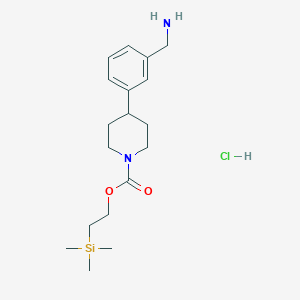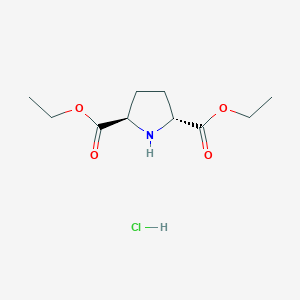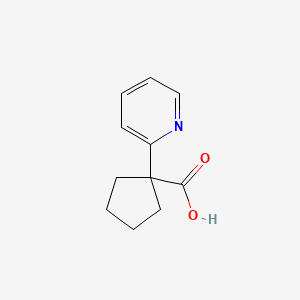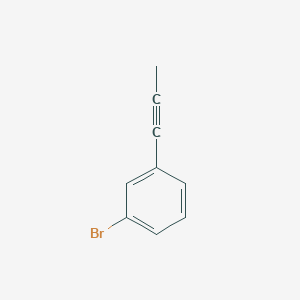
1-Bromo-3-(prop-1-yn-1-yl)benzene
Übersicht
Beschreibung
1-Bromo-3-(prop-1-yn-1-yl)benzene, also known as BPPB, is a type of organobromine compound that has a wide range of applications in the scientific research field. It is a colorless liquid with a boiling point of 154-155°C and is soluble in most organic solvents. BPPB has been used in numerous laboratory experiments, such as organic synthesis, drug synthesis, and material science.
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry
Benzene derivatives, such as Benzene-1,3,5-tricarboxamide (BTA), have been identified as significant in various scientific fields, including supramolecular chemistry. BTAs are recognized for their simple structure, accessibility, and comprehensive understanding of their supramolecular self-assembly behaviors. These properties make them a versatile building block for applications in nanotechnology, polymer processing, and biomedical fields. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures is stabilized by threefold H-bonding, and their multivalent nature drives applications in the biomedical field. The adaptable nature of BTAs like 1-Bromo-3-(prop-1-yn-1-yl)benzene suggests a bright future for their use in various scientific applications (Cantekin, de Greef, & Palmans, 2012).
Synthesis of Antidepressant Compounds
1-Bromo-3-(prop-1-yn-1-yl)benzene derivatives have been utilized in the synthesis of new antidepressants. A study described the chemical synthesis and pharmacological evaluation of new 1-aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives as antidepressants. The structures of these compounds were elucidated using various spectroscopic techniques, and their antidepressant-like effects were assessed in experimental models. Significant antidepressant-like effects were shown for certain compounds, indicating the potential use of 1-Bromo-3-(prop-1-yn-1-yl)benzene derivatives in the development of new antidepressant drugs (Köksal & Bilge, 2007).
Therapeutic Applications
Studies have also explored the therapeutic applications of bromo derivatives related to 1-Bromo-3-(prop-1-yn-1-yl)benzene. For instance, a study tested propenamine derivatives in mice experimentally infected with Trypanosoma cruzi. A specific bromo derivative displayed remarkable activity against T. cruzi infection, suggesting the potential of these derivatives as chemotherapeutic agents for Chagas' disease, highlighting the potential medical applications of compounds related to 1-Bromo-3-(prop-1-yn-1-yl)benzene in treating infectious diseases (Pereira, de Castro, & Durán, 1998).
Eigenschaften
IUPAC Name |
1-bromo-3-prop-1-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYPQRPGSNUBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739968 | |
| Record name | 1-Bromo-3-(prop-1-yn-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(prop-1-yn-1-yl)benzene | |
CAS RN |
66952-36-1 | |
| Record name | 1-Bromo-3-(prop-1-yn-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

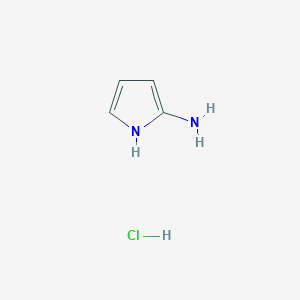
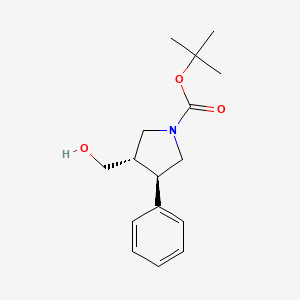
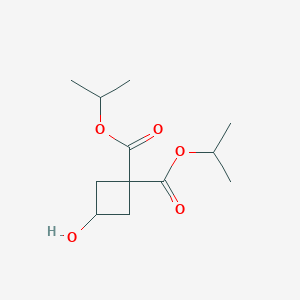
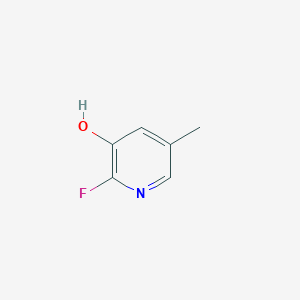
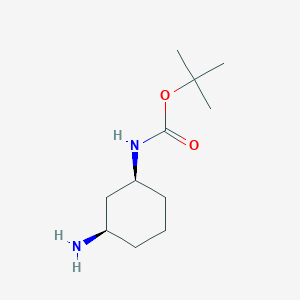
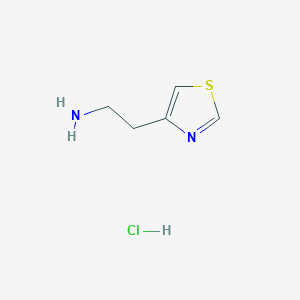
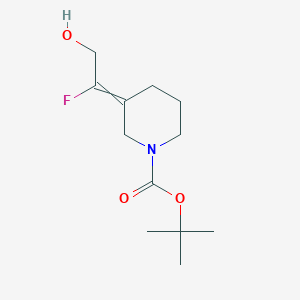
![(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride](/img/structure/B1404252.png)
![(2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one](/img/structure/B1404253.png)
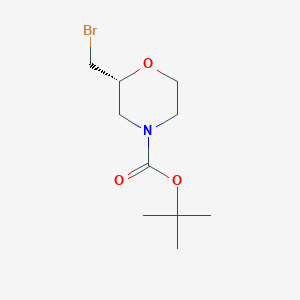
![Thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B1404255.png)
